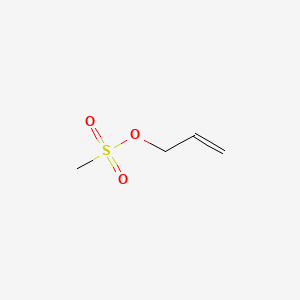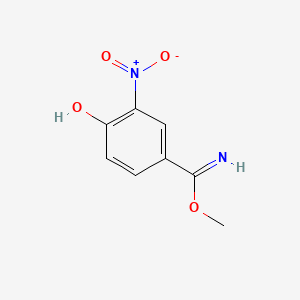
Allyl methanesulfonate
Overview
Description
Allyl methanesulfonate: is an organic compound with the chemical formula C4H8O3S . It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its versatility in various chemical reactions and its applications in different fields, including organic synthesis and polymer chemistry .
Mechanism of Action
Allyl methanesulfonate (AMS) is an organic compound with the molecular formula C4H8O3S . It is a colorless to pale yellow liquid with a pungent odor . AMS has a variety of applications in the chemical industry .
Target of Action
The primary targets of AMS are organic compounds such as aldehydes and ketones . AMS acts as a leaving group in organic synthesis reactions, enabling the formation of various organic compounds .
Mode of Action
AMS interacts with its targets through a process known as the Markovnikov reaction . In this reaction, methanesulfonic acid reacts with propenol under acidic conditions to form propenyl methanesulfonate, which is then deacidified to produce AMS . This process can be carried out under heated conditions .
Biochemical Pathways
The biochemical pathways affected by AMS involve the synthesis of various organic compounds. AMS can react with aldehydes and ketones to form corresponding sulfonic acid compounds . These sulfonic acid compounds can then be reduced or undergo further reactions to produce a variety of organic compounds, such as alcohols, ethers, and nitriles .
Pharmacokinetics
It is known that ams has good solubility and can dissolve in alcohols, ethers, and organic solvents, and is slightly soluble in water . The vapor of AMS can form explosive mixtures .
Result of Action
The result of AMS’s action is the formation of various organic compounds. Through its interaction with aldehydes and ketones, AMS enables the synthesis of a wide range of organic compounds, including alcohols, ethers, and nitriles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl methanesulfonate can be synthesized through several methods. One common method involves the reaction of allyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields this compound along with hydrochloric acid as a byproduct .
Industrial Production Methods: In industrial settings, this compound is produced through the Markovnikov addition of methanesulfonic acid to allyl alcohol . This process involves heating the reactants under acidic conditions to facilitate the reaction. The resulting product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Allyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: It reacts with nucleophiles such as amines and thiols to form corresponding allyl-substituted products.
Polymerization: It can undergo polymerization reactions to form polymers with desirable mechanical and thermal properties.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed:
Nucleophilic substitution: The major products are allyl-substituted compounds such as allyl amines and allyl thiols.
Polymerization: The major products are polymers with high mechanical strength and thermal stability.
Scientific Research Applications
Chemistry: Allyl methanesulfonate is used as a reagent in organic synthesis to introduce allyl groups into various molecules. It is also used as a monomer in the production of polymers with specific properties .
Biology and Medicine: In biological research, this compound is used to study the effects of alkylating agents on DNA and cellular processes. It is also used in the development of drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of high-performance plastics, rubber, and coatings. It is also used as a catalyst in various chemical reactions .
Comparison with Similar Compounds
- Methyl methanesulfonate
- Ethyl methanesulfonate
- Isopropyl methanesulfonate
Comparison: Allyl methanesulfonate is unique due to its allyl group, which imparts distinct reactivity compared to other methanesulfonates. For example, methyl methanesulfonate and ethyl methanesulfonate are primarily used as alkylating agents in DNA research, while this compound is also utilized in polymerization reactions and the production of high-performance materials .
Properties
IUPAC Name |
prop-2-enyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S/c1-3-4-7-8(2,5)6/h3H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDMKGNNRMLBMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20217618 | |
| Record name | Allyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20217618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6728-21-8 | |
| Record name | 2-Propen-1-yl methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6728-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006728218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20217618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | prop-2-en-1-yl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is allyl methanesulfonate utilized in the synthesis of complex molecules?
A2: this compound serves as a valuable reagent in organic synthesis, particularly for creating chiral PNA monomers, which are crucial building blocks for peptide nucleic acids (PNAs). It reacts with N-Boc protected serine to form the corresponding allyl ester, a key intermediate in the multi-step synthesis. [] This method offers an improved yield compared to traditional approaches, highlighting the utility of this compound in constructing complex molecules with potential biological applications.
Q2: How does this compound influence the performance of Li-ion batteries?
A3: While not directly mentioned, the research highlights the impact of compounds with triple bonds, like propargyl methanesulfonate, on Li-ion battery performance. [] These compounds decompose on the negative electrode, forming a stable and dense solid electrolyte interphase (SEI). Although the research focuses on propargyl methanesulfonate, the structural similarity to this compound suggests potential research avenues exploring its impact on SEI formation and overall battery performance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[(2R,3R,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-sulfooxyhexan-3-yl] hydrogen sulfate](/img/structure/B1197999.png)




